{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol
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Overview
Description
{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol is a chemical compound known for its unique structure and properties It consists of a benzimidazole core substituted with a 3-(3-methylphenoxy)propyl group and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol typically involves the reaction of 3-(3-methylphenoxy)propylamine with 2-formylbenzimidazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, is often employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methanol moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with different functional groups, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of {1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
{1-[3-(3-methylphenoxy)propyl]-1H-imidazole}: This compound shares a similar structure but lacks the benzimidazole core.
{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-carbaldehyde}: This compound has a carbaldehyde group instead of a methanol moiety.
Uniqueness
{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14-6-4-7-15(12-14)22-11-5-10-20-17-9-3-2-8-16(17)19-18(20)13-21/h2-4,6-9,12,21H,5,10-11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPNQXIGQJWRRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24806077 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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